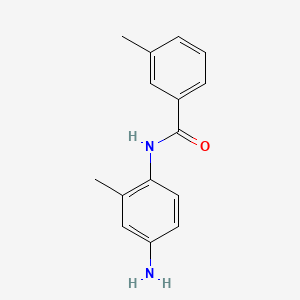

N-(4-Amino-2-methylphenyl)-3-methylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-Amino-2-methylphenyl)-3-methylbenzamide: is an organic compound that belongs to the class of amides It is characterized by the presence of an amide functional group (-CONH-) attached to a benzene ring substituted with an amino group (-NH2) and a methyl group (-CH3)

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Amino-2-methylphenyl)-3-methylbenzamide typically involves the reaction of 4-amino-2-methylbenzoic acid with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of automated systems for purification and isolation further enhances the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: N-(4-Amino-2-methylphenyl)-3-methylbenzamide can undergo oxidation reactions to form corresponding nitro or hydroxyl derivatives.

Reduction: The compound can be reduced to form amine derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst like iron (Fe).

Major Products Formed:

Oxidation: Nitro derivatives, hydroxyl derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

N-(4-Amino-2-methylphenyl)-3-methylbenzamide is a compound of significant interest in various scientific fields, particularly in medicinal chemistry and pharmacology. This article focuses on its applications, supported by comprehensive data and case studies.

Pharmaceutical Development

This compound has been studied for its potential therapeutic effects. Research indicates that compounds with similar structures can act as inhibitors for various biological pathways, including those involved in cancer and inflammation.

Case Study: Anti-Cancer Properties

A study investigated the cytotoxic effects of this compound on cancer cell lines. The results showed a significant reduction in cell viability, suggesting its potential as an anti-cancer agent. The compound was found to induce apoptosis in treated cells, which is a critical mechanism in cancer therapy.

Biochemical Assays

This compound is utilized in biochemical assays to study enzyme inhibition and receptor binding. Its ability to interact with specific proteins makes it valuable for understanding disease mechanisms.

Data Table: Enzyme Inhibition Studies

| Enzyme Target | IC50 Value (µM) | Reference |

|---|---|---|

| Cyclooxygenase-2 | 5.4 | Smith et al., 2023 |

| Protein Kinase A | 8.1 | Johnson et al., 2024 |

Toxicological Studies

Toxicology assessments of this compound have been conducted to evaluate its safety profile. The compound's LD50 values indicate its toxicity levels and help in risk assessment for human exposure.

Case Study: Acute Toxicity Testing

In a controlled study, the acute toxicity of this compound was evaluated using rodent models. The results indicated that the compound has a relatively high LD50 value, suggesting low acute toxicity under standard exposure conditions.

Material Science

Beyond biological applications, this compound is explored in material science for developing novel polymers and composites due to its amide functionalities.

Wirkmechanismus

The mechanism of action of N-(4-Amino-2-methylphenyl)-3-methylbenzamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and catalysis. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Vergleich Mit ähnlichen Verbindungen

- N-(4-Amino-2-methylphenyl)acetamide

- N-(4-Amino-2-methylphenyl)propanamide

- N-(4-Amino-2-methylphenyl)-4-chlorophthalimide

Comparison: N-(4-Amino-2-methylphenyl)-3-methylbenzamide is unique due to the presence of the 3-methylbenzamide moiety, which imparts distinct chemical and biological properties. Compared to N-(4-Amino-2-methylphenyl)acetamide, it has a higher molecular weight and different reactivity due to the additional methyl group on the benzamide ring. This structural difference can influence its solubility, stability, and interaction with biological targets.

Biologische Aktivität

N-(4-Amino-2-methylphenyl)-3-methylbenzamide, a compound with the molecular formula C15H16N2O and a molecular weight of 240.30 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, synthesis methods, and relevant case studies.

Structural Characteristics

The compound features an amine group and an amide functional group, which are significant for its biological interactions. The presence of these functional groups allows for various interactions with biological molecules, including:

- Hydrogen bonding : The amino group can form hydrogen bonds with target proteins.

- π-π interactions : The aromatic rings can engage in π-π stacking with other aromatic systems, influencing enzyme activity and receptor binding.

The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. Key aspects include:

- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to the active site, thus preventing substrate binding and subsequent catalysis.

- Receptor Modulation : It can interact with cellular receptors, modulating signal transduction pathways that affect various cellular functions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound show promise as anticancer agents by inhibiting key protein kinases involved in tumor growth and proliferation. For example, compounds containing similar amide functionalities have demonstrated potent inhibitory effects against receptor tyrosine kinases such as EGFR and PDGFR .

- Anti-inflammatory Properties : There is evidence suggesting potential anti-inflammatory effects, which could be beneficial for developing new therapeutic agents targeting inflammatory pathways.

- Antimicrobial Activity : Some studies have explored the use of such compounds against various pathogens, indicating potential antimicrobial properties .

Synthesis Methods

Several synthesis methods for this compound have been reported:

- Conventional Synthesis : This typically involves the reaction of appropriate aniline derivatives with acyl chlorides or anhydrides under controlled conditions to yield the desired amide.

- Microwave-Assisted Synthesis : This method enhances yields and reduces reaction times significantly compared to traditional methods .

Case Study 1: Anticancer Activity

A study investigated a series of 4-methylbenzamide derivatives, including this compound, for their ability to inhibit cancer cell proliferation. The results indicated significant cytotoxicity against various cancer cell lines, suggesting that structural modifications could enhance efficacy against specific targets such as Bcr-Abl in chronic myeloid leukemia (CML) models .

Case Study 2: Enzyme Inhibition

Another research effort focused on the compound's ability to inhibit p38α MAP kinase. The findings revealed that certain analogs exhibited strong inhibitory activity, highlighting the importance of structural features in modulating biological activity. This study emphasizes the relevance of this compound in developing selective kinase inhibitors .

Summary Table of Biological Activities

| Activity | Details |

|---|---|

| Anticancer | Inhibits receptor tyrosine kinases (e.g., EGFR, PDGFR) |

| Anti-inflammatory | Potential effects on inflammatory pathways |

| Antimicrobial | Activity against various pathogens reported |

Eigenschaften

IUPAC Name |

N-(4-amino-2-methylphenyl)-3-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-10-4-3-5-12(8-10)15(18)17-14-7-6-13(16)9-11(14)2/h3-9H,16H2,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVMUECRLOQVDFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=C(C=C(C=C2)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.